molecular formula C15H11FN2O3S2 B2805661 N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896298-39-8

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2805661
CAS No.: 896298-39-8
M. Wt: 350.38
InChI Key: GGOCGRBBVWRDIS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position and a methylsulfonyl group at the 3-position of the benzamide moiety.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOCGRBBVWRDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of the benzamide using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfonylated benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl (–SO₂CH₃) group exhibits stability under mild oxidative conditions but undergoes transformations with strong oxidants:

  • Ozone-mediated oxidation : At –78°C in dichloromethane, the methylsulfonyl group resists cleavage, while the fluorobenzo[d]thiazole ring remains intact .
  • Peracid-induced epoxidation : The benzamide aromatic ring shows resistance to meta-chloroperbenzoic acid (mCPBA), preserving the core structure .
Oxidizing AgentConditionsMajor ProductYield (%)Source
KMnO₄ (aq)80°C, 6 hrBenzoic acid derivative42
CrO₃/H₂SO₄RT, 2 hrSulfone-stabilized product89

Reduction Reactions

The sulfonyl group participates in selective reductions:

  • Catalytic hydrogenation : Pd/C in ethanol reduces nitro groups (if present) to amines without affecting the sulfonyl moiety .
  • LiAlH₄-mediated reduction : At –20°C, the methylsulfonyl group converts to methylthioether (–SCH₃) in 68% yield .

Key observation : The fluorobenzo[d]thiazole ring remains stable under standard reduction protocols .

Electrophilic Aromatic Substitution

The benzamide ring undergoes regioselective substitutions:

ReactionReagentsPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°Cmeta3-nitrobenzamide derivative75
BrominationBr₂/FeBr₃, 50°Cpara4-bromo-3-(methylsulfonyl)benzamide81

Nucleophilic Aromatic Substitution

The 4-fluoro group on the benzothiazole ring undergoes displacement:

  • Amine substitution : Reacts with piperidine in DMF at 120°C to form 4-piperidinobenzo[d]thiazole derivatives (93% yield) .
  • Thiol exchange : With NaSH in ethanol/water (1:1), generates 4-mercaptobenzo[d]thiazole analog (88% yield) .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

  • Suzuki coupling : 4-Bromo derivatives react with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ to form biaryl products (72–89% yields) .
  • Buchwald-Hartwig amination : Forms C–N bonds between benzothiazole and secondary amines (e.g., morpholine) in 85% yield .

Mechanistic note : The methylsulfonyl group acts as an electron-withdrawing group, directing coupling reactions to specific positions .

Hydrolysis and Solvolysis

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the benzamide bond, yielding 3-(methylsulfonyl)benzoic acid and 4-fluorobenzo[d]thiazol-2-amine .
  • Basic hydrolysis (NaOH/EtOH, 80°C): Produces sodium 3-(methylsulfonyl)benzoate (91% conversion) .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces:

  • C–S bond cleavage in the thiazole ring (quantum yield Φ = 0.32)
  • Sulfonyl group rearrangement to sulfinate esters (15% yield after 24 hr)

Scientific Research Applications

Enzyme Inhibition

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide may interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety facilitates binding to target proteins, while the fluorobenzene and methylsulfonyl groups enhance pharmacokinetic properties.

Anti-inflammatory Activity

Preliminary studies indicate that this compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Research has shown that compounds structurally similar to this compound exhibit significant anticancer activity against various cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)

These compounds have been reported to inhibit cell proliferation, induce apoptosis, and affect cell cycle progression.

Study on Anticancer Activity

A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The findings suggest that modifications to the benzothiazole core can enhance anticancer efficacy .

CompoundCell LineIC50 (µM)Mechanism
This compoundA43115Apoptosis induction
This compoundA54912Caspase activation

Anti-inflammatory Mechanism Investigation

Another research focused on the anti-inflammatory properties of this compound revealed that it significantly downregulates pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer treatment
  • Management of inflammatory diseases

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The fluorobenzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Target Compound vs. Triazole-Thiones (Compounds [7–9], )

  • Structural Similarities : Both classes contain sulfonyl groups and fluorinated aromatic rings. The target compound’s methylsulfonyl group mirrors the sulfonylbenzamide motifs in compounds [7–9], which are critical for electronic modulation and solubility.
  • Key Differences :
    • Core Heterocycle : The target uses a benzo[d]thiazole scaffold, while compounds [7–9] feature 1,2,4-triazole-3-thiones. The triazole-thiones exhibit tautomerism (thione-thiol equilibrium), absent in the rigid benzo[d]thiazole system of the target compound .
    • Fluorine Positioning : The target’s 4-fluorine on the thiazole contrasts with the 2,4-difluorophenyl substituents in compounds [7–9], which may influence steric interactions and metabolic stability .

Target Compound vs. Pyridyl-Thiazole Benzamides (7d, 9a, )

  • Shared Motifs : Both 9a (3-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide) and the target compound incorporate a methylsulfonylbenzamide group linked to a thiazole ring.
  • Divergence :
    • Substituent on Thiazole : The target’s 4-fluorobenzo[d]thiazole contrasts with 9a’s pyridin-3-yl substitution. Pyridyl groups enhance π-π stacking in receptor binding, while fluorine improves lipophilicity and bioavailability .

Target Compound vs. Aminothiazole Adjuvants (Compound 50, 2D216, )

  • Functional Groups : Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) shares the benzamide-thiazole scaffold but substitutes bromine and dimethylsulfamoyl groups.

Spectroscopic Data

Compound IR Bands (cm⁻¹) 1H-NMR Features Reference
Target Compound ν(C=O) ~1660–1680; ν(SO₂) ~1150 Aromatic protons: δ 7.5–8.5; -SO₂CH₃: δ 3.1
Triazole-Thiones [7–9] ν(C=S) ~1247–1255; ν(NH) ~3278–3414 Thione tautomer confirmed; aromatic δ 6.8–8.2
9a () ν(C=O) ~1680; ν(SO₂) ~1150 Pyridyl protons: δ 8.5–9.0; -SO₂CH₃: δ 3.0

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core substituted with a fluorine atom and a methylsulfonyl group , which enhance its stability and solubility. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
  • Introduction of the Methylsulfonyl Group : This is done via sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.
  • Coupling Reaction : The final product is formed by coupling the benzothiazole derivative with the sulfonylated benzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Properties

Research has demonstrated that compounds containing benzothiazole moieties exhibit significant antimicrobial activity. In various studies, derivatives of benzothiazole have shown effectiveness against a range of pathogens, including bacteria and fungi .

Enzyme Inhibition

One notable area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been shown to inhibit AChE with varying degrees of potency. For instance, certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory activity .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Interaction : The fluorobenzo[d]thiazole moiety may interact with active sites on enzymes or receptors, modulating their activity.
  • Increased Solubility : The methylsulfonyl group enhances solubility and bioavailability, facilitating better interaction with biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzothiazole derivatives:

  • Study on Neuroprotective Effects : A study evaluated a series of benzothiazole derivatives for their neuroprotective effects against oxidative stress in neuronal cells. The findings indicated that specific substitutions could enhance protective effects through modulation of oxidative stress pathways .
  • Anticancer Activity : Another research effort focused on the anticancer properties of related compounds, demonstrating that certain benzothiazole derivatives can induce apoptosis in cancer cell lines through caspase activation .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundBenzothiazole core, methylsulfonyl groupAChE inhibitionTBD
N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamideSimilar core structureModerate AChE inhibition5.0
1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamideAzetidine ring additionPotential kinase inhibitorTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sulfonylation and amide coupling. For example, thiazole derivatives are synthesized via cyclo-condensation of α-haloketones with thioureas under reflux conditions, monitored by TLC for completion . Key intermediates (e.g., brominated ketones or substituted thioamides) are purified via column chromatography and characterized using 1H^1H-NMR and mass spectrometry. Reaction conditions (solvent, temperature, stoichiometry) must be tightly controlled to avoid side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation, while 1H^1H-NMR and 13C^{13}C-NMR verify proton and carbon environments. IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretching at ~1350 cm1^{-1}), and high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Antimicrobial activity is tested using broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated. Enzymatic inhibition (e.g., kinase or protease assays) uses fluorogenic substrates to quantify activity .

Advanced Research Questions

Q. How do substituent variations at the 4-fluoro position on the benzothiazole ring affect target binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogues (e.g., 4-chloro, 4-methoxy) using molecular docking (AutoDock Vina) and surface plasmon resonance (SPR). Fluorine’s electronegativity enhances hydrogen bonding with residues in enzyme active sites (e.g., kinases), as shown in docking simulations with PDB: 3POZ .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Solutions include:

  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions.
  • Metabolic stability : Deuteration at labile positions (e.g., methylsulfonyl group) to slow CYP450-mediated degradation.
  • Bioavailability testing : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. Which computational methods best predict off-target interactions and toxicity profiles?

  • Methodological Answer : Machine learning models (e.g., DeepTox) trained on Tox21 datasets predict hepatotoxicity. Molecular dynamics simulations (GROMACS) assess binding to hERG channels (cardiotoxicity risk). Free energy perturbation (FEP) calculations refine binding affinity predictions for secondary targets .

Critical Research Gaps

  • Mechanistic Elucidation : Limited data on the compound’s interaction with DNA topoisomerases or tubulin polymerization, common targets for thiazole derivatives.
  • In Vivo Models : Lack of xenograft studies to validate anticancer efficacy beyond cell-based assays.

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